tert-butyl N-[1-[5-(4-amino-2-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate
Description
tert-butyl N-[1-[5-(4-amino-2-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with a 1,2,4-oxadiazole ring and a 4-amino-2-methylpyrimidine moiety
Properties
IUPAC Name |
tert-butyl N-[1-[5-(4-amino-2-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-9-18-8-10(11(17)19-9)12-20-13(22-25-12)16(6-5-7-16)21-14(23)24-15(2,3)4/h8H,5-7H2,1-4H3,(H,21,23)(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJFDOUFCQGQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C2=NC(=NO2)C3(CCC3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[5-(4-amino-2-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the pyrimidine moiety: The 4-amino-2-methylpyrimidine can be introduced via nucleophilic substitution reactions, often using halogenated intermediates.
Construction of the cyclobutyl ring: This step may involve cyclization reactions starting from linear precursors, often using strong bases or catalysts to facilitate ring closure.
Introduction of the tert-butyl carbamate group: This is typically done by reacting the amine precursor with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups on the pyrimidine ring.
Reduction: Reduction reactions may target the oxadiazole ring or the carbamate group, potentially leading to ring opening or amine formation.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the substituents introduced, potentially leading to a wide variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-[5-(4-amino-2-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of the oxadiazole and pyrimidine rings with biological macromolecules. It may serve as a probe for understanding enzyme mechanisms or as a ligand in receptor studies.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. The presence of the oxadiazole and pyrimidine rings suggests it may have activity against certain biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[5-(4-amino-2-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate likely involves interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring may participate in hydrogen bonding or π-π interactions, while the pyrimidine ring could engage in base-pairing interactions with nucleic acids or other aromatic systems. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate
- tert-butyl N-(5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate
- tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate
Uniqueness
Compared to these similar compounds, tert-butyl N-[1-[5-(4-amino-2-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate is unique due to the presence of both the oxadiazole and pyrimidine rings, which may confer distinct biological activities and chemical reactivity. This dual functionality can be advantageous in designing molecules with specific properties for targeted applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
